An In-Depth Technical Guide to the Chemical Properties of Fmoc-2,6-Dichloro-L-Phenylalanine for Peptide Synthesis
An In-Depth Technical Guide to the Chemical Properties of Fmoc-2,6-Dichloro-L-Phenylalanine for Peptide Synthesis
Introduction
The strategic incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer a powerful tool to modulate the pharmacological properties of peptides, including their potency, selectivity, metabolic stability, and conformational behavior. Among these, halogenated amino acids have garnered significant attention. This guide provides an in-depth technical exploration of N-α-Fmoc-2,6-dichloro-L-phenylalanine, a key derivative for solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, the rationale behind its use, and detailed protocols for its effective incorporation into peptide chains.
Fmoc-2,6-dichloro-L-phenylalanine is an amino acid derivative where the alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions.[1] This specific substitution pattern imparts unique steric and electronic properties that are highly advantageous in peptide design. The Fmoc group is a base-labile protecting group, making it central to the widely used Fmoc/tBu orthogonal strategy in SPPS.[2][3][4]
Core Chemical Properties and Strategic Rationale
The dichlorination at the 2 and 6 positions of the phenylalanine side chain introduces significant steric bulk and alters the electronic nature of the aromatic ring. These modifications have profound implications for peptide synthesis and the properties of the resulting peptides.
Steric Hindrance and Conformational Constraint
The two chlorine atoms flanking the benzyllic carbon create substantial steric hindrance. This bulkiness can influence the local conformation of the peptide backbone, potentially inducing specific secondary structures like β-turns or helical motifs.[5][6] By restricting the rotational freedom of the side chain, 2,6-dichlorophenylalanine can help to pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and specificity.[7]
Electronic Effects and Hydrophobicity
The electron-withdrawing nature of the chlorine atoms modifies the electronic properties of the phenyl ring, which can influence cation-π interactions with other residues like arginine or lysine.[8] Furthermore, the addition of chlorine atoms increases the hydrophobicity of the amino acid side chain, which can impact peptide solubility, aggregation propensity, and interactions with biological membranes.[9][10]
Enhanced Proteolytic Stability
A significant advantage of incorporating 2,6-dichlorophenylalanine is the increased resistance of the adjacent peptide bonds to enzymatic degradation. The steric bulk of the dichloro-substituted side chain can effectively shield the amide bonds from the active sites of proteases, thereby prolonging the in-vivo half-life of the peptide therapeutic.
Data Presentation
Physicochemical Properties of Fmoc-2,6-Dichloro-L-Phenylalanine
| Property | Value | Source |
| CAS Number | 1260615-94-8 | [1] |
| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [1] |
| Molecular Weight | 456.32 g/mol | [1] |
| Appearance | White to off-white solid | [11] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMF, DMSO | [11][12] |
Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Description | Advantages for Hindered Residues | Potential Drawbacks |
| HBTU/TBTU | Aminium-based reagents that form HOBt/OBt active esters. | Highly efficient and fast coupling. | Can cause racemization, especially with sensitive residues.[13][14] |
| HATU | Similar to HBTU but incorporates HOAt, which is more reactive. | Superior for difficult couplings, including N-methylated and other hindered amino acids. | Higher cost. |
| PyBOP | Phosphonium-based reagent. | Less prone to racemization than some aminium reagents. | Can be less reactive than HATU for extremely difficult couplings.[14] |
| DIC/HOBt | Carbodiimide-based activation. | Cost-effective and widely used. | Slower reaction times; formation of insoluble DCU byproduct with DCC.[13][14][15] |
| COMU | Third-generation uronium-type coupling reagent based on Oxyma. | High coupling efficiency and reduced risk of racemization. |
Experimental Protocols
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis
The incorporation of Fmoc-2,6-dichloro-L-phenylalanine follows the standard cycle of Fmoc SPPS.[16] This iterative process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][17]
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Detailed Protocol for Coupling Fmoc-2,6-Dichloro-L-Phenylalanine
Due to the steric hindrance of the 2,6-dichloro-substituted phenyl ring, optimized coupling conditions are crucial for achieving high coupling efficiency and preventing deletion sequences.
1. Resin Preparation:
-
Start with the resin-bound peptide that has a free N-terminal amine.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[2]
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF.[2][4][18]
-
Perform the deprotection in two steps: a brief 1-3 minute treatment followed by a longer 10-15 minute treatment with fresh reagent.[19]
-
Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[2][20]
3. Activation and Coupling of Fmoc-2,6-Dichloro-L-Phenylalanine:
-
In a separate vessel, pre-activate the Fmoc-2,6-dichloro-L-phenylalanine.
-
Method A (HATU): Dissolve Fmoc-2,6-dichloro-L-phenylalanine (3-5 equivalents relative to the resin loading), HATU (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.[15]
-
Method B (DIC/Oxyma): Dissolve Fmoc-2,6-dichloro-L-phenylalanine (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) and allow to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or microwave-assisted synthesis may be beneficial.[21]
-
Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.[19] A negative test (yellow beads) indicates a complete reaction.
4. Washing:
-
After the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM).[20]
Cleavage and Final Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.[3][22]
Caption: Workflow for peptide cleavage from the resin.
Cleavage Cocktail: A standard cleavage cocktail for peptides containing acid-sensitive residues is Reagent K or a simpler mixture.[22]
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v): Trifluoroacetic acid (TFA) is the strong acid for cleavage, triisopropylsilane (TIS) is a scavenger to trap reactive cations, and water is also a scavenger.[22]
-
Use approximately 10 mL of cleavage cocktail per gram of resin.
-
Stir the resin slurry at room temperature for 2-4 hours.
Peptide Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether.[2]
-
Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.[2]
-
Dry the crude peptide under vacuum.
Analytical Characterization
The purity and identity of the final peptide containing 2,6-dichlorophenylalanine should be confirmed by a combination of analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide and to purify it to the desired level.[23]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide, which will reflect the incorporation of the dichlorinated residue.[23][24]
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of the final peptide.[25]
-
UV-Visible Spectroscopy: The presence of the phenylalanine derivative will contribute to the UV absorbance profile of the peptide.[26]
Conclusion
Fmoc-2,6-dichloro-L-phenylalanine is a valuable tool for peptide chemists seeking to enhance the therapeutic potential of their molecules. Its unique steric and electronic properties can be leveraged to impose conformational constraints, improve proteolytic stability, and modulate biological activity. While its incorporation requires optimized coupling conditions due to steric hindrance, the potential benefits for drug development often outweigh these synthetic challenges. A thorough understanding of its chemical properties and the application of robust synthetic and analytical protocols are essential for its successful implementation in peptide synthesis.
References
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AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Retrieved from [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
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LibreTexts Chemistry. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
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BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
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IOSR Journal. (2025, July 4). Chemical characterization of biological peptide using modern analytical techniques. Retrieved from [Link]
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ResearchGate. (n.d.). (a) The chemical formulae of Fmoc chloride, L-phenylalanine,.... Retrieved from [Link]
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Beilstein Journals. (2019, March 22). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Retrieved from [Link]
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Biosynthesis. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical Considerations for Characterization of Generic Peptide Product: A Regulatory Insight. Retrieved from [Link]
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NTU > IRep. (2022, September 29). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Retrieved from [Link]
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PubMed. (n.d.). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Retrieved from [Link]
- Balaram, P., et al. (n.d.). Conformations of dehydrophenylalanine containing peptides: nmr studies of an acyclic hexapeptide with two [Delta]z-Phe residues.
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ChemRxiv. (n.d.). Conformational origins of dipeptide phase properties. Retrieved from [Link]
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CORE. (n.d.). Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. Retrieved from [Link]
-
PMC. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link]
- Deming, T. J., et al. (n.d.). Poly(dehydroalanine)
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MDPI. (n.d.). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Retrieved from [Link]
-
Nature. (n.d.). Trends in peptide drug discovery. Retrieved from [Link]
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